![molecular formula C18H22N2O B13099387 2-(Benzylamino)-N-isobutylbenzamide](/img/structure/B13099387.png)
2-(Benzylamino)-N-isobutylbenzamide
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Overview
Description
2-(Benzylamino)-N-isobutylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylamino group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-N-isobutylbenzamide typically involves the reaction of benzylamine with isobutylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-N-isobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding benzylamine oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and various amines can be used under mild conditions.
Major Products Formed
Oxidation: Benzylamine oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzamides and related compounds.
Scientific Research Applications
2-(Benzylamino)-N-isobutylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-N-isobutylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds have similar structures but different functional groups, leading to varied biological activities.
Benzylamine derivatives: These compounds share the benzylamino group but differ in their overall structure and properties.
Uniqueness
2-(Benzylamino)-N-isobutylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
2-(Benzylamino)-N-isobutylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antiangiogenic properties. This article explores the compound's biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Antiangiogenic Properties
Research indicates that this compound exhibits significant antiangiogenic activity , which is crucial for inhibiting the formation of new blood vessels—a process essential for tumor growth and metastasis. The compound's structural features enhance its interaction with biological targets involved in angiogenesis, making it a candidate for further pharmacological studies aimed at treating cancer and other angiogenesis-related diseases.
Mechanism of Action:
- Inhibition of Kinases: Preliminary studies suggest that the compound may inhibit specific kinases or receptors critical for endothelial cell proliferation and migration.
- Molecular Docking Studies: Interaction studies using molecular docking simulations have shown promising results regarding the binding affinity of this compound to proteins involved in angiogenesis.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzylamine: The initial step includes synthesizing benzylamine derivatives.
- Amide Bond Formation: The reaction between the benzylamine and isobutyryl chloride forms the amide bond.
- Purification: The final product is purified through recrystallization or chromatography.
This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties.
Comparative Analysis with Similar Compounds
Compound Name | Structural Highlights | Unique Features |
---|---|---|
2-(Benzylamino)-N-cyclohexylbenzamide | Contains a cyclohexyl group instead of isobutyl | Potentially different pharmacokinetics due to cyclic structure |
N-benzyl-N-isobutylacetamide | Acetamide instead of benzamide | May exhibit different biological activities due to acetamide moiety |
2-(Phenethylamino)-N-isopropylbenzamide | Phenethyl group instead of benzyl | Altered lipophilicity affecting absorption and distribution |
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.
Angiogenesis Inhibition Studies
A study published in a peer-reviewed journal demonstrated that compounds similar to this compound significantly inhibited microvessel outgrowth in rat aortic ring assays. The results indicated that structural modifications could lead to enhanced antiangiogenic activity, providing a pathway for developing more potent derivatives .
β-Cell Protective Activity
Another research effort identified N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as novel scaffolds for pancreatic β-cell protective agents against endoplasmic reticulum stress. These findings highlight the broader therapeutic potential of benzamide derivatives in metabolic diseases like diabetes, showcasing their versatility beyond antiangiogenic applications .
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H22N2O/c1-14(2)12-20-18(21)16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15/h3-11,14,19H,12-13H2,1-2H3,(H,20,21) |
InChI Key |
LACLINCLWIRXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
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